N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-2-furamide
Overview
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-2-furamide is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.10010796 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Cancer Research and Treatment
Research has shown that derivatives of N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-2-furamide, such as 2- and 3-(2-aminothiazol-4-yl)benzo[b]furan derivatives, exhibit significant leukotriene B(4) inhibitory activity and growth inhibitory activity in cancer cell lines. For example, one compound demonstrated potent and selective inhibition for the human BLT(2) receptor and showed growth inhibitory activity towards human pancreatic cancer cells MIA PaCa-2 (Kuramoto et al., 2008).
2. Synthesis and Pharmacological Evaluation
The synthesis of analogs of this compound has been explored for pharmacological applications. For instance, the synthesis of (S)-BZM, a precursor for (S)-123I-IBZM, was achieved starting from 2,6-dimethoxybenzoic acid (Bobeldijk et al., 1990).
3. Bioactive Compound Development
Studies have explored the synthesis of potentially bioactive compounds derived from visnaginone, a related compound, demonstrating various reactions and derivatizations that lead to compounds with potential biological activity (Abdel Hafez et al., 2001).
4. Spectroscopy and Synthesis
Research has focused on the spectroscopic analysis and synthesis of isomeric dibenzofuran carboxaldehydes, which are closely related to this compound. This includes studies on their NMR spectral signals and their use in the synthesis of novel β-phenylethylamines and NBOMe derivatives (Yempala & Cassels, 2017).
5. Anti-inflammatory and Analgesic Agents
Novel benzodifuranyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies are crucial for developing new therapeutic agents with improved efficacy and safety profiles (Abu‐Hashem et al., 2020).
6. Photoreactive Chemicals
Investigations have been conducted on the photoaddition reaction of certain furan derivatives, demonstrating their potential as building blocks in photoinduced benzannulation. This has implications for synthetic chemistry and the development of new materials (Oda et al., 1997).
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-5-methylfuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-7-8-16(23-11)19(21)20-14-10-17-13(9-18(14)22-2)12-5-3-4-6-15(12)24-17/h3-10H,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBMTFQIUQYECW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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